molecular formula C5H3Cl3O3 B133307 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 77439-76-0

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No. B133307
CAS RN: 77439-76-0
M. Wt: 217.43 g/mol
InChI Key: WNTRMRXAGJOLCU-UHFFFAOYSA-N
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Description

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly referred to as MX, is a potent mutagen identified in chlorinated drinking and humic waters. It has been detected in sub-microgram per liter concentrations and is known to contribute significantly to the mutagenicity observed in Ames tests for both drinking water and humic water, accounting for 15 – 30% of the observed mutagenicity .

Synthesis Analysis

MX is formed during the chlorination of phenolic compounds, which are structurally related to aromatic units found in aquatic humus. The synthesis of MX is pH-dependent, with a higher yield at pH 2 compared to pH 7. This suggests that the chlorination process and the presence of chlorinated phenolic precursors are critical factors in the formation of MX in water treatment processes .

Molecular Structure Analysis

The molecular structure of MX and its derivatives plays a crucial role in its mutagenic activity. A study examining the mutagenicity of MX derivatives found that the removal of chlorine atoms and the hydroxyl group from MX significantly affects its mutagenic potential. The largest decrease in mutagenicity was observed when the hydroxyl group or a chlorine atom at the C-3 position was replaced, indicating that these functional groups are essential for the compound's mutagenic activity .

Chemical Reactions Analysis

MX's mutagenicity is influenced by its chemical stability and the intrinsic mutagenic properties of its derivatives. The study of MX derivatives showed that the mutagenicity differences are primarily due to the intrinsic properties rather than differences in stability under assay conditions. This suggests that the specific arrangement of chlorine atoms and the hydroxyl group in MX is critical for its mutagenic activity .

Physical and Chemical Properties Analysis

The determination of MX in water is challenging due to its low concentration levels, often in the parts per trillion range. A new derivatization method using 2-propanol has been developed to improve the detection of MX by gas chromatography-mass spectrometry (GC-MS). This method enhances the sensitivity of MX detection, which is essential for monitoring its concentration in drinking water and ensuring compliance with World Health Organization guidelines .

Scientific Research Applications

Detection in Chlorinated Drinking and Humic Waters

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly referred to as MX, is identified in chlorinated drinking and humic waters at sub μg/L concentrations. It accounts for a significant portion of the Ames test mutagenicity in both drinking and humic water, highlighting its prevalence and potential health impact (Hemming, Holmbom, Reunanen, & Kronberg, 1986).

Genotoxicity Assessment

MX is noted for its genotoxic effects, as evidenced by studies using in vitro assays like the microscale micronucleus test on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes. These tests reveal the DNA-damaging properties of MX, contributing to our understanding of its mutagenic activity (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999).

Formation by Chlorination of Phenolic Compounds

Research shows that MX is formed through the chlorination of certain chlorinated phenolic compounds, which are related to aromatic units in aquatic humus. The formation of MX varies with the pH of the chlorination process, providing insights into its production and environmental occurrence (Långvik, Hormi, Tikkanen, & Holmbom, 1991).

Method Development for Analysis in Water

Various methods have been developed to analyze MX in water, including high-resolution mass spectrometry and gas chromatography-mass spectrometry. These methods enhance the detection and quantification of MX in drinking waters, underscoring its environmental and health relevance (Charles, Chen, Kanniganti, & Marbury, 1992).

Mutagenicity and Chemical Stability Analysis

Studies on the mutagenicity of MX and its derivatives using Salmonella typhimurium demonstrate that alterations in its chemical structure, like the replacement of chlorine atoms and the hydroxyl group, significantly affect its mutagenic properties. These investigations provide a deeper understanding of the chemical determinants of its mutagenicity (Lalonde, Cook, Perakyla, & Dence, 1991).

Comparative Mutagenic Activity

MX exhibits significant mutagenic activity in various test systems, such as the Ames test, micronucleus test, and DNA synthesis assays. Comparative studies of MX with other chlorohydroxyfuranones help elucidate the spectrum of genotoxic effects and their underlying mechanisms (Hyttinen, Niittykoski, & Jansson, 1995).

properties

IUPAC Name

4-chloro-3-(dichloromethyl)-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRMRXAGJOLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020276
Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
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Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In-vitro data in bacteria and in mammalian cells indicate that MX is genotoxic. In addition, it causes DNA damage in vivo. Data on mutagenicity tests in vitro, mutation spectra and adduct formation suggest that the guanine moiety may be one target of MX in DNA. In addition, MX was 100-fold more mutagenic in the form of lactone (closed ring form) than in the open-ring conformation in vitro, suggesting that the closed-ring conformation may be responsible for the mutagenicity at physiological pH. However, examination of the structural and electronic properties of MX have not yet identified the form of interaction of MX with DNA. Studies on hormonal effects of MX suggest that it does not cause thyroid gland tumours in rats by the TSH-mediated promotion mechanism., 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA), and 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) promote foci formation in the two-stage cell transformation assay in vitro. These chlorohydroxyfuranones (CHFs) and their structural congener 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) inhibit gap junctional intercellular communication (GJIC) in Balb/c 3T3 mouse fibroblast cells. In the present study, the effects of MX, MCA, CMCF, and MCF on GJIC were evaluated in liver cells (WB-F344 rat liver epithelial cells), the target cells of MX-induced carcinogenicity, using the scrape-loading dye transfer technique. The CHFs inhibited GJIC after 1 hr exposure in a concentration-dependent fashion. The order of potency was MX>CMCF approximately MCA>MCF. In terms of the lowest observed effective concentrations, the difference in the potency was about 27-fold (MX 1.875 uM, MCF 50 uM). After a prolonged exposure period (12 hr), the inhibition of GJIC by MX and CMCF remained stable, but MCA and MCF exhibited increasing inhibitory effects. After removal of the CHFs, the GJIC slowly recovered. At the transcriptional level, CHFs caused essentially no change in the level of connexin43 (Cx43) mRNA. Preincubation of cells with the protein kinase C (PKC) inhibitor did not modify the response, but the specific MEK 1 inhibitor PD98059 decreased substantially the inhibition of GJIC by all four CHFs. Activation of the mitogen-activated protein kinases (MAPKs) signaling pathway was necessary for inhibition of GJIC. CHFs did not increase the basal phosphorylation state of the Cx43 protein, but all CHFs caused a concentration-dependent degradation of the Cx43 protein. The results indicate that all the studied CHFs inhibit GJIC in WB-F344 cells by altering Cx43 expression.
Record name 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone

CAS RN

77439-76-0
Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
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Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
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Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
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Record name 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE
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Record name 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
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Reactant of Route 6
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Citations

For This Compound
1
Citations
JM Wright, J Schwartz, T Vartiainen… - Environmental …, 2002 - ehp.niehs.nih.gov
There is limited information on the prevalence of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone (MX) in US water supplies. We measured MX concentrations and mutagenic activity in tap water samples from 36 surface water systems throughout Massachusetts. We found MX levels much higher (up to 80 ng/L) than previously reported in the United States. We also evaluated the role of water treatment on mutagenic activity and disinfection by-product formation. After adjusting for other covariates …
Number of citations: 0 ehp.niehs.nih.gov

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